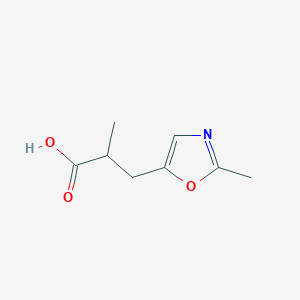
4,4'-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two picolinaldehyde groups attached to a central diphenylethene core, making it a valuable molecule in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Specific details on the reaction conditions can vary based on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism by which 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde exerts its effects is largely dependent on its application. In the context of fluorescent probes, the compound’s mechanism involves the interaction of its aldehyde groups with specific analytes, leading to changes in fluorescence properties. This interaction can be used to detect the presence of various ions or molecules in a solution .
Vergleich Mit ähnlichen Verbindungen
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Known for its use in the synthesis of aggregation-induced emission (AIE) dyes.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Utilized in the production of photonic and optical materials.
Uniqueness: 4,4’-(1,2-Diphenylethene-1,2-diyl)dipicolinaldehyde is unique due to its dual aldehyde groups, which provide versatile reactivity and make it suitable for a wide range of applications, from chemical synthesis to biological sensing.
Eigenschaften
Molekularformel |
C26H18N2O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4-[(Z)-2-(2-formylpyridin-4-yl)-1,2-diphenylethenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C26H18N2O2/c29-17-23-15-21(11-13-27-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-12-14-28-24(16-22)18-30/h1-18H/b26-25- |
InChI-Schlüssel |
NNGFTSDEUPUHJA-QPLCGJKRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=NC=C3)C=O)/C4=CC(=NC=C4)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=NC=C3)C=O)C4=CC(=NC=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)

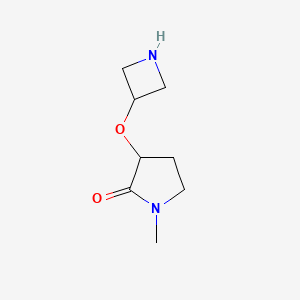
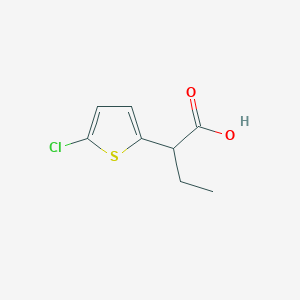
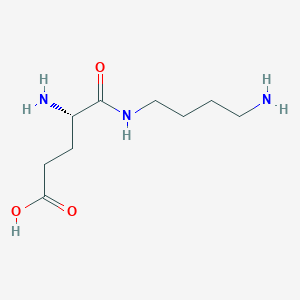

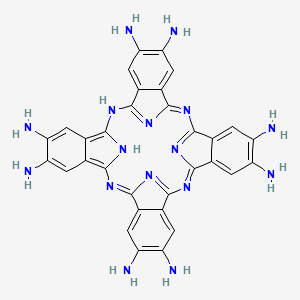
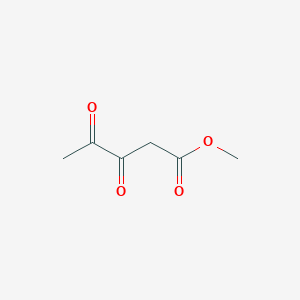
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
